molecular formula C15H22N2O B8304191 N-Methyl-N-[1-(benzyl)-4-piperidyl]acetamide

N-Methyl-N-[1-(benzyl)-4-piperidyl]acetamide

Cat. No. B8304191
M. Wt: 246.35 g/mol
InChI Key: PCTBFFKXXDZXIA-UHFFFAOYSA-N
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Patent
US05208243

Procedure details

0.2 mole of acetyl chloride is slowly added to a solution containing 0.2 mole of N-[1-(benzyl)-4-piperidyl]-N-methylamine, 0.2 mole of triethylamine and 500 cm3 of methylene chloride. The mixture is left in contact for 2 hours, evaporated, taken up in ether and then washed with water. After evaporation, an oil which corresponds to the expected compound is obtained:
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([N:12]1[CH2:17][CH2:16][CH:15]([NH:18][CH3:19])[CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:19][N:18]([CH:15]1[CH2:14][CH2:13][N:12]([CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:17][CH2:16]1)[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C(C)=O)C1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.